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Compound of Interest

Compound Name:
Methyl 2-

hydroxycyclohexanecarboxylate

CAS No.: 20027-13-8

Cat. No.: B7798559

Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of cis-Methyl 2-
hydroxycyclohexanecarboxylate

Introduction
cis-Methyl 2-hydroxycyclohexanecarboxylate (CAS No. 936-03-8) is a pivotal bifunctional

molecule utilized extensively in organic synthesis.[1] Its structure, incorporating both a hydroxyl

and a methyl ester group on a cyclohexane scaffold, renders it a versatile building block for

more complex molecular architectures.[2] This is particularly true in the pharmaceutical and fine

chemical industries, where it serves as a key intermediate in the synthesis of active

pharmaceutical ingredients (APIs). The defined cis stereochemistry of the hydroxyl and ester

groups is often critical for the biological activity and efficacy of the final product, making

unambiguous structural confirmation paramount.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques

used to characterize and validate the structure and purity of cis-Methyl 2-
hydroxycyclohexanecarboxylate. We will delve into the practical and theoretical aspects of
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). The focus will be on not only presenting the data but also

explaining the underlying principles and experimental considerations that ensure trustworthy

and reproducible results.

Molecular Structure and Stereochemistry
The fundamental interpretation of any spectroscopic data begins with a thorough

understanding of the molecule's structure. The key feature of the target molecule is the cis

relative stereochemistry of the substituents at the C1 and C2 positions of the cyclohexane ring.

This means both the carbomethoxy group (-COOCH₃) and the hydroxyl group (-OH) reside on

the same face of the ring. This fixed spatial relationship is the primary determinant of the

unique spectral fingerprint of the molecule, particularly in NMR spectroscopy.

Caption: Molecular Structure with Atom Numbering.

¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for confirming the relative stereochemistry of

diastereomers. The spatial proximity and orientation of protons in the cis isomer lead to

characteristic chemical shifts and through-bond coupling constants (J-values).

Predicted ¹H NMR Data
While specific experimental data can be found in databases such as the Spectral Database for

Organic Compounds (SDBS), the following table outlines the predicted signals based on the

known structure. The spectrum is typically recorded in a deuterated solvent like chloroform

(CDCl₃).
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Assigned
Proton

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

-OH 1.5 - 3.5 Broad Singlet - 1H

H2 (CH-OH) 3.9 - 4.2 Multiplet
J ≈ 3-5 Hz (axial-

equatorial)
1H

-OCH₃ ~3.7 Singlet - 3H

H1 (CH-COOR) 2.5 - 2.8 Multiplet
J ≈ 3-5 Hz (axial-

equatorial)
1H

H3, H4, H5, H6 1.2 - 2.2
Complex

Multiplets
- 8H

Interpretation and Causality
-OCH₃ Singlet: The three protons of the methyl ester group are chemically equivalent and

have no adjacent protons to couple with, resulting in a sharp singlet at approximately 3.7

ppm. Its integration value of 3H is a key identifier.

Methine Protons (H1 and H2): The protons on the carbons bearing the hydroxyl (H2) and

ester (H1) groups are the most informative. In the preferred chair conformation, one

substituent will be axial and the other equatorial. Due to the cis relationship, the protons H1

and H2 will have an axial-equatorial or equatorial-axial relationship. This leads to a relatively

small coupling constant (J₁‚₂) of approximately 3-5 Hz, a hallmark of the cis isomer. The

corresponding trans isomer would exhibit a large axial-axial coupling (~10-13 Hz).

Hydroxyl Proton: The -OH proton signal is often broad and its chemical shift is highly

dependent on concentration and temperature due to hydrogen bonding. It typically appears

as a broad singlet that will exchange with D₂O.

Cyclohexane Ring Protons: The remaining eight protons on the cyclohexane ring overlap in

the upfield region (1.2-2.2 ppm), creating a complex series of multiplets that are often difficult

to resolve without advanced 2D NMR techniques.
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Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of cis-Methyl 2-
hydroxycyclohexanecarboxylate and dissolve it in ~0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 300 MHz Bruker AC-

300 instrument or higher.[1]

Acquisition Parameters:

Pulse Program: Standard single-pulse acquisition.

Temperature: 298 K.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

Relaxation Delay: 5 seconds, to allow for full relaxation of all protons.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase

correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00

ppm. Integrate all signals.

¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon environments in the molecule, offering

further structural confirmation.

Predicted ¹³C NMR Data
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Assigned Carbon Predicted δ (ppm)

C=O (Ester) 173 - 176

C2 (CH-OH) 68 - 72

-OCH₃ ~51

C1 (CH-COOR) 45 - 50

C3, C4, C5, C6 20 - 35

Interpretation and Causality
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest

downfield (>170 ppm).

Oxygen-Bearing Carbons: The carbon attached to the hydroxyl group (C2) and the methyl

carbon of the ester (-OCH₃) appear in the 50-75 ppm region. The C2 carbon is further

downfield due to the direct attachment to the electronegative oxygen of the hydroxyl group.

Substituted Ring Carbon: The C1 carbon, attached to the ester group, is also deshielded

relative to the other ring carbons and appears in the 45-50 ppm range.

Aliphatic Carbons: The remaining four carbons of the cyclohexane ring (C3, C4, C5, C6) are

in a typical alkane environment and resonate in the upfield region of the spectrum (20-35

ppm).

Experimental Protocol: ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: A high-resolution NMR spectrometer (e.g., 75 MHz for a 300 MHz proton

instrument).

Acquisition Parameters:

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
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Temperature: 298 K.

Spectral Width: 0-200 ppm.

Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve an

adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase

correct and reference the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional

groups.

Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Type Functional Group

3500 - 3200 (broad) O-H Stretch Hydroxyl (-OH)

3000 - 2850 (strong) C-H Stretch sp³ C-H bonds

~1735 (strong) C=O Stretch Ester Carbonyl

1300 - 1000 (strong) C-O Stretch Ester and Alcohol

Interpretation and Causality
O-H Stretch: The most prominent feature for this molecule is a broad, strong absorption band

in the 3500-3200 cm⁻¹ region. This is characteristic of the stretching vibration of a hydrogen-

bonded hydroxyl group.

C=O Stretch: A very strong, sharp peak around 1735 cm⁻¹ unequivocally confirms the

presence of the ester carbonyl group.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are due to the stretching of the

numerous sp³-hybridized C-H bonds in the cyclohexane ring and the methyl group.
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C-O Stretches: Strong bands in the fingerprint region (1300-1000 cm⁻¹) correspond to the C-

O stretching vibrations of both the alcohol and the ester functionalities.

Experimental Protocol: IR Spectroscopy
Sample Preparation: As the compound is a liquid or low-melting solid, the simplest method is

to prepare a neat sample. Place a small drop of the compound between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Method: Transmission.

Scan Range: 4000 - 400 cm⁻¹.

Number of Scans: 16-32 scans.

Resolution: 4 cm⁻¹.

Processing: A background spectrum of the clean salt plates should be acquired first and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its

fragmentation pattern, which can be used to piece together its structure.

Predicted Mass Spectrometry Data
The molecular formula is C₈H₁₄O₃, corresponding to a molecular weight of 158.19 g/mol .[1] In

electron ionization (EI) MS, the molecular ion ([M]⁺˙) may be observed at m/z 158, though it

may be weak. The fragmentation pattern is key.
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m/z Proposed Fragment Notes

158 [C₈H₁₄O₃]⁺˙ Molecular Ion (M⁺˙)

127 [M - OCH₃]⁺ Loss of the methoxy radical

126 [M - CH₃OH]⁺˙
Loss of a neutral methanol

molecule

98 [C₆H₁₀O]⁺˙

Retro-Diels-Alder type

fragmentation or loss of methyl

formate

87 [C₄H₇O₂]⁺

Alpha-cleavage between C1-

C2, fragment contains the

ester

55 [C₄H₇]⁺
Further fragmentation of the

cyclohexane ring

Note: The base peak is often m/z 87, resulting from a stable acylium ion.[3]

Proposed Fragmentation Mechanism
Upon electron ionization, the molecule loses an electron to form the molecular ion, [M]⁺˙. This

high-energy species then undergoes fragmentation through several predictable pathways:

Loss of Methanol: A common pathway for hydroxy esters is the elimination of a neutral

molecule of methanol (32 Da) to give a fragment at m/z 126.

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage.

Cleavage of the C1-C2 bond is particularly favorable, leading to the formation of a

resonance-stabilized acylium ion with m/z 87. This is often the most abundant fragment (the

base peak).

Ring Fragmentation: The cyclohexane ring itself can fragment, leading to a series of smaller

ions, with a prominent peak often seen at m/z 55.
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Spectroscopic Characterization Workflow

Sample Preparation
(Dissolution in CDCl₃)

NMR Analysis
(¹H, ¹³C)

FTIR Analysis
(Neat Film)

GC-MS Analysis
(EI Mode)

Data Processing & Interpretation

Structural Confirmation Report

Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

Electron Ionization (EI) source.
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GC Parameters:

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Inlet Temperature: 250 °C.

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Conclusion
The comprehensive spectroscopic analysis of cis-Methyl 2-hydroxycyclohexanecarboxylate
provides a unique and definitive fingerprint for its structural verification. ¹H NMR is crucial for

confirming the cis stereochemistry through the observation of small coupling constants

between the C1 and C2 protons. ¹³C NMR complements this by confirming the number of

unique carbon environments. FTIR spectroscopy provides rapid verification of the essential

hydroxyl and ester functional groups, while GC-MS confirms the molecular weight and offers

structural insights through a predictable fragmentation pattern, with a characteristic base peak

at m/z 87. Together, these techniques form a robust, self-validating system for ensuring the

identity, purity, and stereochemical integrity of this important synthetic intermediate, a critical

requirement for its application in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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